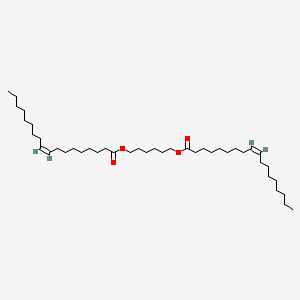

1,6-Hexanediyl dioleate

Description

Contextualization of Ester Compounds in Polymer Science and Engineering

In the realm of polymer science, ester compounds are fundamental. They are the monomers that, through polymerization reactions, form polyesters—a major class of synthetic polymers. The properties of the resulting polyester (B1180765) are directly influenced by the structure of the dicarboxylic acid ester monomer used. Long-chain dicarboxylic acid esters, for instance, can impart flexibility and toughness to polymers. rsc.org This adaptability makes them crucial in the design of materials with specific, tailored properties for a multitude of applications, from everyday plastics to high-performance engineering materials. atamankimya.comwikipedia.org

Historical Development and Evolution of Related Oleate-Based Monomers

The use of oleic acid and its derivatives, known as oleates, in material science is not a new concept. Historically, oleochemicals, which are chemicals derived from fats and oils, have been utilized in various applications, including as surfactants, emulsifiers, and additives to modify polymer characteristics. researchgate.netatamanchemicals.com The journey towards the development of sophisticated oleate-based monomers like 1,6-hexanediyl dioleate began with the exploration of simple oleic acid esters. Early research focused on leveraging the single point of unsaturation in the oleic acid molecule for polymerization. researchgate.net

Over time, synthetic strategies evolved to create more complex and functional monomers. Techniques such as epoxidation of the double bond in oleic acid, followed by ring-opening reactions, have been employed to introduce reactive sites for polymerization. rsc.orgmdpi.com This has led to the creation of a diverse family of oleate-based monomers, including acrylated and methacrylated derivatives, which can participate in free-radical polymerization to form high molecular weight polymers. mdpi.comjst.go.jp The development of these monomers has been driven by the desire to produce bio-based polymers with properties comparable or even superior to their petrochemical counterparts, particularly for applications in coatings, adhesives, and elastomers. researchgate.netlpnu.ua The synthesis of this compound represents a significant advancement in this field, offering a difunctional monomer that can be used to create linear polyesters with desirable properties for sustainable material applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 21224-03-3 chemical-suppliers.eu |

| Molecular Formula | C42H78O4 chemical-suppliers.eu |

| Molecular Weight | 647.06632 g/mol chemical-suppliers.eu |

| Density | 0.903 g/cm³ chemical-suppliers.eu |

| Boiling Point | 678.5°C at 760 mmHg chemical-suppliers.eu |

| Flash Point | 321.4°C chemical-suppliers.eu |

Synthesis and Research Findings

The synthesis of this compound is typically achieved through the esterification of oleic acid with 1,6-hexanediol (B165255). researchgate.net A study published in 2022 detailed a straightforward synthesis method involving the direct reaction of these two components. mdpi.com Further research has explored the epoxidation of this compound to create a more reactive monomer, referred to as epoxidized 1,6-hexanediol oleate (B1233923) (EHD). researchgate.net

Subsequent investigations have focused on the application of these monomers as plasticizers for polyvinyl chloride (PVC). When blended with PVC, both this compound (HD) and its epoxidized form (EHD) have demonstrated notable effects on the material's properties. Compared to the commonly used plasticizer dioctyl adipate (B1204190) (DOA), PVC films plasticized with HD showed slightly lower elongation at break and migration resistance. However, they exhibited significantly better thermal stability. researchgate.net

The epoxidized derivative, EHD, showed even more promising results. PVC films plasticized with EHD displayed a 48.78% increase in mechanical properties and higher thermal stability compared to DOA-plasticized films. researchgate.net Furthermore, a synergistic effect was observed when EHD and DOA were used in combination. A blend with a 4:1 ratio of EHD to DOA resulted in a 36% higher elongation at break and improved thermal stability compared to films plasticized with DOA alone. researchgate.netspringerprofessional.de This suggests that the combination of these plasticizers can lead to PVC materials with enhanced flexibility and durability.

Properties

CAS No. |

21224-03-3 |

|---|---|

Molecular Formula |

C42H78O4 |

Molecular Weight |

647.1 g/mol |

IUPAC Name |

6-[(Z)-octadec-9-enoyl]oxyhexyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(43)45-39-35-31-32-36-40-46-42(44)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |

InChI Key |

ZNRNSKNVPBUUNI-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Pathways of 1,6 Hexanediyl Dioleate

Direct Esterification Methodologies

Direct esterification stands as the conventional chemical approach for producing 1,6-hexanediyl dioleate. This method involves the reaction of oleic acid and 1,6-hexanediol (B165255), typically in the presence of a catalyst to accelerate the reaction, which is inherently reversible. The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the formation of the desired diester.

Catalyzed Esterification with Brønsted and Lewis Acids

Acid catalysts are widely employed to facilitate the esterification of oleic acid and 1,6-hexanediol. These catalysts function by protonating the carbonyl oxygen of the oleic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,6-hexanediol.

Brønsted acids , such as sulfuric acid and p-toluenesulfonic acid (p-TSA), are traditional homogeneous catalysts for this reaction. mdpi.comnih.gov While effective, their use presents challenges including equipment corrosion, difficulties in catalyst separation from the product mixture, and the generation of acidic waste streams. wiley-vch.de To mitigate these issues, research has shifted towards the use of solid acid catalysts. Heterogeneous catalysts like sulfated zirconia and solid super-strong acids offer significant advantages, including ease of separation, potential for regeneration and reuse, and reduced environmental impact. rsc.orgnih.gov For instance, solid super-strong acids have been successfully used in the synthesis of 1,6-hexanediol diacrylate, a structurally similar diester, eliminating the need for extensive neutralization and washing steps. nih.gov

Lewis acids are also effective catalysts for esterification, often allowing for milder reaction conditions compared to Brønsted acids. mdpi.com Compounds like zirconium oxychloride (ZrOCl₂·8H₂O) and various metal-containing catalysts, including titanium and zirconium-based materials, have demonstrated high activity in the esterification of long-chain fatty acids. researchgate.netresearchgate.netacs.org Zirconium-containing catalysts, such as zirconium sulfate (B86663) and zirconyl chloride, have been noted for their efficiency and low toxicity, positioning them as "green" catalyst options. researchgate.net The catalytic activity of these Lewis acids is often attributed to the coordination of the metal center to the carbonyl oxygen, which enhances its reactivity.

| Catalyst Type | Examples | Key Research Findings | Reference(s) |

| Brønsted Acid (Homogeneous) | p-Toluenesulfonic acid (p-TSA), Sulfuric Acid | Traditional catalysts; effective but can cause corrosion and waste issues. | mdpi.com, nih.gov, wiley-vch.de |

| Brønsted Acid (Heterogeneous) | Solid super-strong acid, Sulfated Zirconia (SZ) | Environmentally benign, reusable, simplifies purification. SZ shows tunable acidity. | rsc.org, nih.gov |

| Lewis Acid | Zirconyl chloride (ZrOCl₂·8H₂O), Titanium dioxide (TiO₂) | Efficient for long-chain fatty acids under mild conditions. TiO₂ shows good stability and reusability. | mdpi.com, researchgate.net, acs.org |

Transition Metal Catalysis in this compound Synthesis

Transition metal complexes have emerged as versatile catalysts for a wide array of organic transformations, including esterification. researchgate.net While direct reports on the synthesis of this compound using these catalysts are not abundant, related research on wax ester synthesis points to their potential.

For example, homogeneous ruthenium catalysts have been successfully employed for the synthesis of wax esters from fatty acid methyl esters through consecutive hydrogenation-dehydrogenation reactions in a one-pot, solvent-free process. pkusz.edu.cn Ruthenium complexes are also known to catalyze the dehydrogenative cyclization of diols to lactones, a related transformation. d-nb.info

Titanium-based catalysts, which can be considered transition metals, have been extensively studied for the esterification of oleic acid. mdpi.commdpi.comscielo.org.co Sulfated titania, for instance, exhibits both Brønsted and Lewis acid sites and has demonstrated high activity and 100% selectivity towards ester formation in the reaction of oleic acid with ethanol. mdpi.com Similarly, titanium dioxide (TiO₂) nanoparticles have been used as photocatalysts for oleic acid esterification, achieving high conversion rates. scielo.org.co Tin and titanium compounds are also generally cited as catalysts for the chemical synthesis of wax esters, although this often requires high temperatures and pressures. nih.govpkusz.edu.cn The mechanism typically involves the Lewis acidic metal center activating the carboxylic acid for nucleophilic attack by the alcohol.

Solvent-Free and Environmentally Benign Synthetic Routes

Driven by the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign routes for ester synthesis. Performing reactions without a solvent, or "neat," minimizes chemical waste, reduces processing costs, and can sometimes enhance reaction rates. rsc.org

Several successful approaches to solvent-free esterification relevant to this compound have been reported:

Heterogeneous Catalysis : The use of solid acid catalysts, such as SO₃H-carbon derived from glycerol, has enabled the synthesis of various wax esters in excellent yields (>95%) under solvent-free conditions. mdpi.com

Enzymatic Catalysis : As detailed further in section 2.2, lipases are highly effective for synthesizing wax esters under solvent-free conditions, offering a sustainable alternative to chemical methods. mdpi.com

In-situ Water Removal : To overcome the equilibrium limitation of esterification, water must be removed from the reaction mixture. In solvent-free systems, this can be achieved by applying a vacuum or by adding a water-adsorbing agent. The use of superabsorbent polymers has been shown to significantly enhance the conversion yield in liquid lipase-catalyzed esterification of oleic acid. google.com Similarly, molecular sieves are often used in enzymatic polyesterification to achieve high conversion rates.

These environmentally conscious strategies are crucial for the large-scale, sustainable production of this compound and other valuable esters.

Enzymatic Synthesis Routes and Biocatalytic Optimization

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. For the production of this compound, lipases are the biocatalysts of choice, prized for their efficiency, selectivity, and operation under mild, environmentally friendly conditions. rsc.org

Lipase-Catalyzed Esterification for this compound Production

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) naturally catalyze the hydrolysis of fats. However, in non-aqueous or low-water environments, they can effectively reverse this reaction to catalyze ester synthesis. dss.go.th This capability has been widely exploited for the production of various esters, including wax esters and polyesters. researchgate.netnih.gov

The enzymatic synthesis of this compound involves the direct esterification of oleic acid and 1,6-hexanediol catalyzed by a lipase (B570770). A key advantage of this method is the high specificity of the enzyme, which minimizes side reactions and leads to a purer product, simplifying downstream processing.

Research has demonstrated the feasibility of this reaction. For instance, a study using immobilized lipase B from Pseudozyma antarctica (commonly known and sold as Novozym 435) investigated the esterification of oleic acid with 1,6-hexanediol. scispace.com High conversions of over 90% were achieved in non-polar solvents when molecular sieves were used to remove the water byproduct. scispace.com The optimization of reaction parameters such as temperature, enzyme concentration, and substrate molar ratio is critical to maximizing yield. Studies on similar systems have shown that temperatures around 60°C and enzyme concentrations of approximately 5% (w/w) are often effective. scispace.com

| Lipase Source | Substrates | Key Findings & Conditions | Conversion/Yield | Reference(s) |

| Pseudozyma antarctica (Novozym 435) | Oleic acid + 1,6-Hexanediol | Reaction in non-polar solvent with molecular sieves at 60°C. | >90% conversion | scispace.com |

| Commercial Lipases (e.g., Novozyme 435) | Spent Coffee Grounds Oil + Behenyl/Cetyl Alcohols | Solvent-free and limonene-based synthesis. | Up to 94.5% yield | mdpi.com |

| Trichosporon sp. Y-11 | Oleic acid + various alcohols | Lipase showed high activity for unsaturated long-chain fatty acids. | >90% esterification rate | |

| Alcaligenes sp. | Milk Fat + Oleyl Alcohol | Screening of five lipases; this one showed the best ester synthesis. | ~60% ester synthesis |

Substrate Specificity and Enzyme Immobilization Techniques

The success of lipase-catalyzed synthesis hinges on two key factors: the inherent specificity of the enzyme for the substrates and the method used to stabilize and reuse the enzyme.

Substrate Specificity : Lipases exhibit varying degrees of specificity towards the fatty acid and alcohol substrates. Many microbial lipases show a high affinity for long-chain fatty acids like oleic acid. rsc.org For example, lipases from Trichosporon sp. and Streptomyces sp. are highly active on unsaturated long-chain fatty acids. The chain length of the alcohol also significantly affects the reaction rate. Studies have shown that lipase activity often increases with the chain length of primary alcohols, making a diol like 1,6-hexanediol a suitable substrate.

Enzyme Immobilization : In their free form, enzymes are often unstable and difficult to separate from the reaction mixture for reuse, which makes the process economically unviable. Immobilization overcomes these drawbacks by confining the enzyme to a solid support material. researchgate.net This technique not only facilitates easy recovery and reuse of the biocatalyst but can also enhance its stability (thermal and operational) and, in some cases, its activity. nih.govacs.org

Common immobilization techniques for lipases include:

Adsorption : This simple method involves the physical binding of the enzyme to the surface of a carrier, such as a hydrophobic resin or chitosan. nih.govresearchgate.net Immobilizing lipases on hydrophobic supports is particularly effective as it can help to open the enzyme's active site. researchgate.net Novozym 435, a widely used commercial lipase, consists of lipase B from Candida antarctica adsorbed onto a macroporous acrylic resin.

Entrapment : The enzyme is trapped within the porous matrix of a polymer, such as a hydrogel.

Covalent Coupling : Strong chemical bonds are formed between the enzyme and the support material, providing a very stable attachment. researchgate.net

Optimization of Bioreaction Parameters for Enhanced Yields

The enzymatic synthesis of esters like this compound offers a green and sustainable alternative to traditional chemical methods. wur.nlmdpi.com Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are frequently employed as biocatalysts for these reactions. researchgate.netresearchgate.net The optimization of bioreaction parameters is crucial for maximizing product yield and ensuring process efficiency. Key parameters that are often manipulated include temperature, reaction time, enzyme loading, and substrate molar ratio.

In the biocatalytic synthesis of esters, temperature plays a dual role. An increase in temperature can enhance the reaction rate by reducing viscosity and improving substrate diffusion. mdpi.com However, excessively high temperatures can lead to enzyme denaturation and loss of activity. mdpi.com For instance, in the enzymatic synthesis of pentyl oleate (B1233923), increasing the temperature from 25°C to 65°C resulted in a higher product yield. mdpi.com Similarly, for the production of a second-generation biolubricant, a temperature of 80°C was found to be optimal, achieving a 98.51% conversion in five hours, while at 90°C, a similar conversion was reached in just four hours. mdpi.com

Enzyme loading is another critical factor. A higher concentration of the biocatalyst generally leads to a faster reaction rate. mdpi.com However, there is an optimal loading beyond which the increase in yield may not be economically justifiable. In the synthesis of a biolubricant, biocatalyst concentrations of 1.25, 2.5, and 5% (w/w) were tested, with 2.5% being identified as the optimal concentration under the studied conditions. mdpi.com

The molar ratio of the reactants, in this case, 1,6-hexanediol and oleic acid (or its ester), significantly influences the equilibrium of the esterification reaction. While an excess of one reactant can drive the reaction towards product formation, it can also lead to inhibition of the enzyme. mdpi.com For example, in the synthesis of pentyl oleate, a 1:1 molar ratio of 1-pentanol (B3423595) to oleic acid yielded the highest conversion, with higher alcohol concentrations leading to enzyme inhibition. mdpi.com

The removal of byproducts, such as water in esterification reactions, is also a common strategy to shift the reaction equilibrium and enhance yields. This is often achieved by conducting the reaction under vacuum. mdpi.com Statistical methods, such as response surface methodology (RSM), are valuable tools for systematically studying the interplay of these parameters and identifying the optimal conditions for maximizing the yield of this compound. mdpi.commdpi.com

Interactive Data Table: Optimization of Bioreaction Parameters for Ester Synthesis

| Parameter | Range/Levels Studied | Optimal Value/Condition | Observed Effect on Yield/Conversion | Reference |

| Temperature | 25-90°C | 65-80°C | Increased temperature generally increases reaction rate, but can cause enzyme denaturation at higher levels. | mdpi.commdpi.com |

| Enzyme Loading | 1-10% (w/w) | 2.5-10% (w/w) | Higher enzyme loading typically increases the reaction rate. | mdpi.commdpi.com |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | 1:1 | Excess alcohol can cause enzyme inhibition, leading to lower conversion. | mdpi.com |

| Reaction Time | 2-48 hours | Dependent on other parameters | Longer reaction times generally lead to higher conversion until equilibrium is reached. | mdpi.commdpi.com |

| Vacuum | Applied in second step | High vacuum | Removal of byproducts like water shifts the equilibrium, increasing the molecular weight of the polyester (B1180765). | mdpi.com |

Targeted Derivatization of this compound

The unsaturated linkages within the oleate chains of this compound present reactive sites for targeted derivatization, enabling the introduction of new functional groups and the modification of the compound's properties.

Epoxidation of Unsaturated Linkages in this compound

Epoxidation is a common and effective method to functionalize the double bonds present in fatty acid esters. researchgate.netmdpi.com This reaction involves the conversion of the carbon-carbon double bond into an oxirane ring. The introduction of epoxy groups can enhance properties such as thermal stability and reactivity for further chemical transformations. researchgate.net

A study on the synthesis of a cold-resistant plasticizer involved the epoxidation of 1,6-hexanediol oleate (referred to as HD in the study). researchgate.net The epoxidized product (EHD) demonstrated improved mechanical properties and thermal stability when used as a plasticizer for polyvinyl chloride (PVC) compared to the non-epoxidized counterpart. researchgate.net The epoxidation can be carried out using various methods, including the use of peroxy acids generated in situ from a carboxylic acid (like formic acid) and hydrogen peroxide. researchgate.net Other catalytic systems for epoxidation include those based on transition metals like tungsten, which have shown high efficiency in the epoxidation of olefins. acs.org

Addition Reactions for Novel Functional Group Introduction

The double bonds in this compound can also undergo various addition reactions to introduce a range of functional groups. Thiol-ene addition reactions, for instance, are a versatile method for grafting different moieties onto unsaturated compounds. researchgate.netresearchgate.net This reaction typically proceeds via a radical mechanism, often initiated by UV light in the presence of a photoinitiator, or can occur via a Michael addition mechanism under basic or acidic conditions. researchgate.netresearchgate.net For example, thiol-ene additions have been successfully used to functionalize polymers bearing terminal double bonds. researchgate.net

Another approach for functionalization is through cross-metathesis reactions, catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs catalyst. researchgate.net This allows for the introduction of various functional groups by reacting the double bonds with other olefins. Furthermore, reactions like 1,6-thiol addition to N-alkylpyridinium derivatives have been developed for the site-selective modification of biomolecules, showcasing the potential for highly specific functionalization. chemrxiv.org

Mechanisms and Kinetics of Derivatization Reactions

The mechanism of epoxidation of olefins with peroxy acids is generally accepted to proceed via the "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a concerted step. The kinetics of such reactions can be influenced by factors such as the nature of the peroxy acid, the solvent, and the temperature.

The kinetics of thiol-ene addition reactions depend on the initiation method. Radical-mediated thiol-ene reactions often exhibit rapid kinetics upon initiation. In contrast, Michael additions are influenced by the strength of the base or acid catalyst and the nature of the thiol and the enone. researchgate.net Studies on the thiol-Michael addition to methyl oleate enone derivatives have shown that basic/nucleophilic catalysts can achieve quantitative conversion under stoichiometric conditions and in shorter reaction times compared to acid-catalyzed reactions. researchgate.net

The kinetics of enzymatic reactions, such as those used for the synthesis of the parent ester, are often described by Michaelis-Menten kinetics, which relate the reaction rate to the substrate concentration. researchgate.net For derivatization reactions that might also be enzyme-catalyzed, similar kinetic principles would apply.

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification of this compound and its derivatives is essential to remove unreacted starting materials, catalysts, and byproducts. Common techniques include washing, distillation, and chromatography.

For the crude product of the esterification reaction, an initial washing step with a basic solution, such as sodium bicarbonate or sodium hydroxide, is often employed to neutralize and remove any acidic catalysts and unreacted fatty acids. chemicalbook.com This is typically followed by washing with water or a brine solution to remove residual salts and water-soluble impurities. chemicalbook.com

Distillation, particularly vacuum distillation, is a widely used method for purifying esters with high boiling points, like this compound. google.comgoogle.com This technique allows for the separation of the desired product from lower-boiling impurities and non-volatile residues at reduced temperatures, which helps to prevent thermal degradation of the product. For instance, a multi-stage continuous vacuum distillation process can be used to obtain high-purity 1,6-hexanediol, a precursor to the dioleate. google.com Short-path distillation is another effective technique for separating components with low volatility under high vacuum. justia.com

In cases where distillation is not suitable, or for the purification of thermally sensitive derivatives, column chromatography can be employed. This method separates compounds based on their differential adsorption to a stationary phase. For the purification of epoxidized methyl oleate, passing the reaction mixture through a short plug of silica (B1680970) gel was used to remove the catalyst. mdpi.com

For biocatalytic reactions, the removal of the immobilized enzyme is typically straightforward, often involving simple filtration. researchgate.net The subsequent purification of the product would then follow similar procedures as those used for chemically synthesized esters.

Polymer Science and Engineering Incorporating 1,6 Hexanediyl Dioleate Moieties

Monomer Utilization in Macromolecular Synthesis

The term "1,6-hexanediyl dioleate" refers to the ester formed from 1,6-hexanediol (B165255) and two molecules of oleic acid. While this specific molecule is not a conventional monomer for polymerization, its constituent parts, 1,6-hexanediol and oleic acid-derived dicarboxylic acids, are significant monomers. Furthermore, derivatives of 1,6-hexanediol, such as 1,6-hexanediol diacrylate (HDDA), are widely employed in polymer synthesis. This section will focus on the incorporation of the 1,6-hexanediyl moiety through these key monomers.

Integration into Polycondensation Systems

Polycondensation is a primary method for creating polymers incorporating the 1,6-hexanediyl unit, typically through the reaction of 1,6-hexanediol with various dicarboxylic acids or their derivatives. gdckulgam.edu.in This process leads to the formation of polyesters, which are valued for their diverse properties. jku.at

The reaction of 1,6-hexanediol with dicarboxylic acids like adipic acid or sebacic acid results in aliphatic polyesters. researchgate.netnih.gov These polymers are known for their flexibility and low glass transition temperatures, making them suitable for applications requiring elasticity. For instance, enzymatic polycondensation of 1,6-hexanediol and diethyl adipate (B1204190) has been studied to produce poly(hexylene adipate) in an environmentally friendly manner. nih.govmdpi.com Research has shown that parameters such as enzyme concentration, temperature, and vacuum conditions significantly influence the molecular weight of the resulting polyester (B1180765). mdpi.com

Bio-based polyesters can also be synthesized by reacting 1,6-hexanediol with dicarboxylic acids derived from renewable resources like fatty acids. researchgate.net For example, octadec-9-enedioic acid, obtainable from the metathesis of oleic acid, can be polymerized with 1,6-hexanediol to create a greener polyester. oup.comrepositorioinstitucional.mx

The properties of these polyesters can be tailored by the choice of the diacid comonomer. The linear and flexible nature of the 1,6-hexanediol segment generally enhances the flexibility of the polyester backbone. atamankimya.comwikipedia.org

Table 1: Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate

| Reaction Medium | Key Influential Factor | Achieved Number-Average Molecular Weight (Mn) | Reaction Time |

|---|---|---|---|

| Diphenyl Ether (Solution) | Vacuum | 5,000 - 12,000 g·mol⁻¹ | 24 hours |

| Bulk (Solvent-free) | Enzyme Loading | Up to 18,500 g·mol⁻¹ | 48 hours |

Role in Free Radical and Controlled Radical Polymerization Processes

While 1,6-hexanediol itself is not reactive under radical polymerization conditions, its acrylate (B77674) and methacrylate (B99206) derivatives, 1,6-hexanediol diacrylate (HDDA) and 1,6-hexanediol dimethacrylate (HDDMA), are highly important monomers in this field. sigmaaldrich.comresearchgate.net These difunctional monomers are characterized by their low viscosity, fast curing response, and the ability to form crosslinked networks. harwick.compolysciences.com

In free radical polymerization , HDDA is widely used as a reactive diluent and crosslinking agent in formulations for coatings, inks, and adhesives, often cured using ultraviolet (UV) or electron beam (EB) energy. nih.govresearchgate.netwikipedia.org The polymerization of HDDA proceeds rapidly upon initiation, leading to the formation of a highly crosslinked polymer network. bohrium.comuva.nl The properties of the final material, such as hardness, chemical resistance, and thermal stability, are directly influenced by the high crosslink density provided by the HDDA monomer. harwick.comwikipedia.org

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture. sigmaaldrich.com While the difunctionality of HDDA and HDDMA can lead to rapid gelation, these monomers can be used in CRP under specific conditions to create well-defined polymer networks, block copolymers, or surface modifications. These advanced techniques allow for the synthesis of materials with tailored properties that are not achievable through conventional free radical polymerization.

Copolymerization Strategies with Bio-based and Synthetic Comonomers

The 1,6-hexanediyl moiety can be incorporated into a vast range of copolymers through both polycondensation and radical polymerization, allowing for the fine-tuning of material properties.

In polycondensation , 1,6-hexanediol is frequently copolymerized with mixtures of diacids or with other diols to create copolyesters with specific characteristics. For instance, copolymerizing 1,6-hexanediol with bio-based, rigid diols like 2,4:3,5-di-O-methylene-D-glucitol (Glux), derived from D-glucose, and dimethyl terephthalate (B1205515) results in sustainable copolyesters. researchgate.netrsc.org Research has shown that incorporating the rigid Glux monomer increases the glass transition temperature (Tg) of the resulting polymer, while the 1,6-hexanediol units maintain a degree of flexibility. researchgate.netrsc.org

Table 2: Properties of Copolyesters from 1,6-Hexanediol, Glux, and Dimethyl Terephthalate researchgate.netrsc.org

| Glux Content (mol%) | Number-Average Molecular Weight (Mn) (g·mol⁻¹) | Glass Transition Temperature (Tg) (°C) | Key Property Influence |

|---|---|---|---|

| 0 | - | 8 | High flexibility from 1,6-hexanediol |

| 5-32 | 12,000 - 45,000 | Up to 60 | Increased rigidity and Tg from Glux incorporation |

In radical copolymerization , HDDA is often mixed with monofunctional monomers to control the crosslink density and tailor the final properties of the cured material. It can be copolymerized with standard synthetic monomers like styrene (B11656) or various acrylates and methacrylates. sigmaaldrich.com Furthermore, there is growing interest in copolymerizing HDDA with bio-based monomers to enhance the sustainability of the resulting polymers. diva-portal.org For example, pentanediol (B8720305) diacrylate (PDDA), a bio-based alternative derived from furfural, has been investigated as a replacement for HDDA in UV-curable formulations, showing comparable performance in many applications. radtech2020.compcimag.com

Design Principles for Advanced Polymeric Architectures

The 1,6-hexanediyl structural unit is a fundamental building block in the design of both thermosetting and thermoplastic polymers. Its influence on the final polymer architecture and properties is significant.

Formation of Crosslinked Networks and Thermosetting Polymers

The formation of crosslinked networks is a primary application for derivatives of 1,6-hexanediol, particularly HDDA. As a difunctional monomer, each HDDA molecule has two acrylate groups that can participate in polymerization, creating covalent bonds that link different polymer chains together. haz-map.com This process results in an infusible and insoluble three-dimensional network, characteristic of thermosetting polymers. researchgate.net

HDDA is a key component in UV/EB-cured systems, where it acts as a crosslinker that enhances cure speed, hardness, and chemical resistance. atamankimya.comwikipedia.org The distance between the two acrylate groups, dictated by the flexible six-carbon chain, influences the crosslink density and the mechanical properties of the resulting network. A higher concentration of HDDA in a formulation leads to a more densely crosslinked network, resulting in a harder, more brittle material with a higher glass transition temperature. The properties of these networks can be precisely controlled by adjusting the ratio of HDDA to other mono- or multifunctional acrylates in the formulation. uva.nl

Engineering of Linear and Branched Thermoplastic Systems

In contrast to crosslinked thermosets, 1,6-hexanediol is also crucial for engineering linear and branched thermoplastic polymers, which can be melted and reprocessed. Its primary roles are in the synthesis of linear polyesters and as a chain extender in polyurethanes.

In linear polyesters , 1,6-hexanediol is reacted with a dicarboxylic acid in a polycondensation reaction. rsc.org Since both monomers are difunctional, the resulting polymer chains are linear. The long, flexible hydrocarbon chain of the 1,6-hexanediol unit lowers the crystallinity and melting point and increases the flexibility of the polyester compared to polymers made with shorter diols. wikipedia.org This makes it a valuable comonomer for modifying the properties of more rigid polyesters.

In thermoplastic polyurethanes (TPUs) , 1,6-hexanediol acts as a chain extender. wikipedia.org TPUs are block copolymers consisting of alternating soft and hard segments. The soft segments are typically long-chain polyols, while the hard segments are formed by the reaction of a diisocyanate with a short-chain diol (the chain extender). polymer-korea.or.krmdpi.com The incorporation of 1,6-hexanediol as a chain extender creates hard segments that provide mechanical strength and high-temperature performance. acs.org The flexibility of the hexamethylene chain within the hard segment can improve the hydrolytic resistance and provide a lower glass transition temperature compared to TPUs made with more rigid chain extenders. atamankimya.comwikipedia.org

Influence of this compound on Polymer Chain Conformation and Dynamics

The incorporation of this compound moieties into a polymer backbone introduces long, flexible aliphatic chains that significantly influence the polymer's chain conformation and dynamics. This moiety, consisting of two C18 oleic acid chains linked by a C6 hexanediol (B3050542) spacer, acts as an "internal diluent" or plasticizer, increasing the free volume between polymer chains. rsc.orgrsc.org This internal plasticization enhances the mobility of polymer segments, leading to a more dynamic and flexible network.

The cis-double bonds inherent in the oleate (B1233923) chains introduce "kinks," which disrupt chain packing and further increase intermolecular spacing. rsc.orgrsc.org This disruption hinders the ability of polymer chains to pack efficiently, which in turn lowers the glass transition temperature (Tg) of the material. For instance, polyesters containing oleic acid (C18:1) side chains exhibit a lower Tg compared to those with saturated stearic acid (C18:0) chains of the same length. rsc.orgrsc.org This effect is quantifiable, as seen in various oleic acid-based polyester systems where the Tg can be as low as -19°C to -20°C, indicating a highly flexible amorphous state at room temperature. biointerfaceresearch.comimist.ma

This increased flexibility and free volume also affect the entanglement of polymer chains. The long, dangling fatty acid chains can impede chain entanglements. rsc.orgrsc.org The critical molecular weight for entanglement (Me) increases with the presence of these bulky, flexible side chains, particularly those with unsaturation. rsc.org A higher Me signifies that longer polymer chains are required before a significant entanglement network can form, which has profound implications for the material's mechanical and rheological properties. nih.gov The enhanced chain mobility and reduced entanglement density contribute to lower tensile strength and modulus but can improve properties like stretchability. acs.org

| Polymer System | Oleic Acid Content | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Polyester with pendant fatty acid groups | 25 mol% oleic acid diol | -26°C | rsc.org |

| Palm oleic acid-based polyester (POABP) | Derived from epoxidized oleic acid | -19°C to -20°C | biointerfaceresearch.comimist.ma |

| Modified Polystyrene | 10% oleic acid content | ~93°C (compared to ~100°C for pure PS) | researchgate.net |

Development of Functional Polymeric Materials

The unique structural characteristics of the this compound moiety, particularly its long aliphatic chains and inherent flexibility, make it a valuable component in the design of advanced functional polymers.

Self-Healing Polymer Design and Mechanism Exploration

The high segmental mobility imparted by oleic acid-based moieties is a key enabler for the design of self-healing polymers. For a material to autonomously repair damage, polymer chains must be able to diffuse across the damaged interface and re-establish entanglements or chemical bonds. The flexible nature of the this compound structure facilitates this diffusion process.

A notable example is an elastomer synthesized from an epoxidized and dimerized oleic acid with 1,6-hexanediol. This polymer network incorporates aromatic disulfide (S-S) bonds, which are dynamic covalent bonds. acs.org When the material is damaged, these disulfide bonds can undergo metathesis (exchange reactions), allowing the polymer network to rearrange and rebond across the fractured surfaces, leading to healing at room temperature. acs.orgnih.gov The healing mechanism in this case is extrinsic to the dioleate moiety itself but is critically enabled by the chain mobility that the oleic acid and hexanediol components provide. This high mobility ensures that the disulfide groups can come into proximity to react and reform the network structure. acs.org Such materials can recover a significant portion of their mechanical properties after being damaged. riken.jp

Reprocessable Polymer Systems Utilizing Dynamic Covalent Bonds

The same principles that enable self-healing can be extended to create reprocessable thermosets, often referred to as vitrimers. These materials exhibit the robustness of traditional thermosets at service temperatures but can be reprocessed and reshaped at elevated temperatures, similar to thermoplastics. This reprocessability is achieved through network topology rearrangements mediated by dynamic covalent bond exchange.

In polymers containing this compound moieties, the ester linkages themselves can serve as dynamic covalent bonds under specific conditions. Through a process called transesterification, these ester bonds can be exchanged in the presence of a catalyst and heat. mdpi.comrsc.org This allows the cross-linked network to flow without losing its integrity, enabling reprocessing and recycling. Research into epoxy vitrimers derived from fatty acids has shown that the transesterification of β-hydroxyester groups, formed during polymerization, facilitates self-healing and reprocessability. mdpi.com

Furthermore, dynamic bonds like disulfide linkages, as used in the self-healing elastomer mentioned previously, also confer reprocessability. At higher temperatures, the disulfide exchange reactions become more rapid, lowering the viscosity of the material and allowing it to be remolded. acs.org This demonstrates a dual functionality where the same dynamic chemistry enables both self-healing and reprocessing, with the this compound moiety acting as a key structural enabler.

Modulation of Viscoelastic Properties in Polymeric Materials

The incorporation of this compound moieties provides a powerful tool for tuning the viscoelastic properties of polymers. Dynamic Mechanical Analysis (DMA) is used to characterize these properties by measuring the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. researchgate.netpsu.edu

The long, flexible aliphatic chains of the dioleate moiety act as an internal plasticizer, significantly lowering the storage modulus of the polymer, making it softer and more rubber-like. rsc.orgrsc.org As temperature increases, polymers containing these moieties exhibit a distinct glass transition, characterized by a sharp drop in the storage modulus and a peak in the loss modulus and tan delta (the ratio of loss to storage modulus). researchgate.netresearchgate.net The position of this transition is directly related to the concentration of the flexible moieties.

Studies on polyesters with varying fatty acid side chains show that the presence of oleic acid chains leads to a lower storage modulus in the glassy region compared to saturated analogues. rsc.org This is because the "kinks" in the oleate chains disrupt packing and increase free volume, allowing for molecular motion at lower temperatures. rsc.orgrsc.org This ability to precisely control the viscoelastic response is crucial for applications requiring specific damping characteristics or flexibility over a defined temperature range.

| Polymer System | Property | Value at 0°C | Value at 40°C | Reference |

|---|---|---|---|---|

| Basalt/Glass Fiber Reinforced Unsaturated Polyester | Storage Modulus (E') | ~7.5 x 10⁹ Pa | ~6.0 x 10⁹ Pa | mdpi.com |

| Loss Modulus (E'') | ~1.5 x 10⁸ Pa | ~2.5 x 10⁸ Pa | ||

| Polyester with pendant oleic acid groups | Storage Modulus (G') | ~1 x 10⁶ Pa | ~2 x 10⁵ Pa | rsc.org |

| Loss Modulus (G'') | ~2 x 10⁵ Pa | ~1 x 10⁵ Pa |

Note: Data for the reinforced polyester is provided for general comparison of magnitude; the oleic acid-based polyester shows significantly lower moduli, highlighting its plasticizing effect.

Bio-Based Polymer Matrices Leveraging this compound

The synthesis of polymers incorporating this compound moieties aligns with the growing demand for sustainable materials derived from renewable resources. Both oleic acid and 1,6-hexanediol can be sourced from biomass, positioning these polymers as attractive alternatives to their petroleum-based counterparts.

Utilization of Oleic Acid from Sustainable Feedstocks in Polymer Production

Oleic acid is one of the most abundant monounsaturated fatty acids in nature, making it a readily available and sustainable feedstock for the chemical industry. imist.ma It is the primary component of many vegetable oils, including olive oil (55-80%), high-oleic sunflower oil (>80%), and canola oil (44-75%). imist.maunl.edunih.gov These oils are extracted from crops, providing a renewable source for this C18 fatty acid. Furthermore, oleic acid is a major constituent of waste cooking oils, offering a route to upcycle a waste stream into valuable polymeric materials, which is a key principle of the circular economy. acs.org

The use of oleic acid from these sustainable feedstocks to synthesize monomers for polyesters, polyamides, and polyurethanes is a well-established field of green chemistry. mdpi.comresearchgate.net Various chemical pathways, including epoxidation, ozonolysis, and esterification, are employed to convert oleic acid into difunctional monomers suitable for step-growth polymerization. biointerfaceresearch.commdpi.com The resulting bio-based polymers not only reduce the reliance on fossil fuels but also often exhibit desirable properties such as biodegradability and enhanced flexibility, directly attributable to their fatty acid origins.

Alignment with Circular Economy Principles in Material Design

The integration of this compound into polymer science and engineering represents a significant step towards aligning material design with the core principles of a circular economy. This approach focuses on minimizing waste and pollution, keeping products and materials in use for as long as possible, and regenerating natural systems. The use of this compound, derived from renewable resources, inherently supports these principles through several key mechanisms.

A primary tenet of the circular economy is the shift from finite fossil fuel-based feedstocks to renewable resources. neptjournal.com this compound is synthesized from oleic acid and 1,6-hexanediol. Oleic acid is a monounsaturated fatty acid that is abundant in various vegetable oils, such as olive and palm oil, making it a readily available bio-based building block. imist.mabiointerfaceresearch.com Furthermore, significant research has been dedicated to producing 1,6-hexanediol from renewable biomass sources, moving away from traditional petroleum-based synthesis routes. researchgate.net This bio-based sourcing of the constituent monomers of this compound reduces the carbon footprint of the resulting polymers and decreases reliance on finite petrochemicals.

Another crucial aspect of the circular economy is designing materials for end-of-life scenarios that avoid landfilling. Polymers incorporating this compound are designed with biodegradability in mind. The ester linkages within the polyester backbone are susceptible to hydrolysis, a key step in the biodegradation process. While specific data on the complete biodegradation of poly(this compound) is an area of ongoing research, studies on similar structures, such as 1,6-hexanediol dibenzoate, have shown that biodegradation can proceed without the accumulation of persistent, harmful metabolites. This suggests that polyesters based on this compound have the potential to be returned to the biosphere at the end of their service life, contributing to the regeneration of natural systems.

Furthermore, the principles of a circular economy also encompass the efficient use and recycling of materials. Polyesters, as a class of polymers, are generally amenable to chemical recycling processes. These processes can break down the polymer into its constituent monomers, which can then be purified and used to produce new, high-quality polymers. This closed-loop recycling approach is a cornerstone of the circular economy, as it allows for the indefinite reuse of materials, minimizing the need for virgin resources. The development of recyclable polyesters is an active area of research, with the goal of creating materials that can be efficiently and economically depolymerized.

Comparative Studies of Synthetic vs. Bio-Derived Polymer Performance

A critical aspect of promoting the adoption of bio-derived polymers like those containing this compound is a thorough understanding of their performance characteristics relative to their synthetic, petroleum-based counterparts. Researchers are actively investigating the mechanical, thermal, and barrier properties of these bio-polymers to ensure they can meet the demands of various applications.

While direct comparative data for a polymer consisting solely of this compound is emerging, studies on polyesters derived from oleic acid and other bio-based diols provide valuable insights into their performance. These bio-based aliphatic polyesters often exhibit competitive, and in some cases superior, properties compared to traditional synthetic polymers. For instance, research has shown that network bio-based aliphatic polyesters can exhibit enhanced tensile strength and elongation at break compared to their linear counterparts and even some conventional polyolefins. semanticscholar.org

Below is a data table comparing the properties of a representative bio-derived polyester based on oleic acid with a common synthetic biodegradable polyester, Polybutylene Succinate (PBS). It is important to note that the properties of bio-derived polyesters can be tuned by altering the specific diol and diacid used, as well as through copolymerization and the introduction of crosslinkers.

| Property | Bio-Derived Oleic Acid-Based Polyester | Synthetic Polybutylene Succinate (PBS) |

|---|---|---|

| Tensile Strength (MPa) | 20.8 - 35.4 semanticscholar.org | 21.5 mtak.hu |

| Elongation at Break (%) | 282 - 572 semanticscholar.org | 766.2 mtak.hu |

| Glass Transition Temperature (Tg) (°C) | -19 imist.mabiointerfaceresearch.com | -32 |

| Melting Temperature (Tm) (°C) | Data not available | 114 |

| Thermal Degradation Temperature (°C) | > 328 imist.mabiointerfaceresearch.com | ~300 |

The data indicates that bio-derived oleic acid-based polyesters can exhibit tensile strengths comparable to synthetic PBS. semanticscholar.orgmtak.hu The elongation at break for the bio-derived polyester can be substantial, indicating good flexibility, although the cited value for PBS is higher. semanticscholar.orgmtak.hu The glass transition temperature of the oleic acid-based polyester is in a similar range to PBS, suggesting comparable performance at low temperatures. imist.mabiointerfaceresearch.com Notably, the thermal degradation temperature of the oleic acid-based polyester is reported to be higher than that of PBS, indicating potentially better thermal stability. imist.mabiointerfaceresearch.com

It is crucial to recognize that the properties of both bio-derived and synthetic polymers can be significantly influenced by factors such as molecular weight, crystallinity, and the presence of additives. The development of bio-based polyesters often involves tailoring these parameters to achieve the desired performance for specific applications. While synthetic polymers have a long history of optimization, the ongoing research into bio-derived alternatives, such as those incorporating this compound, is rapidly closing the performance gap and, in some instances, offering unique property profiles. The ability to derive these polymers from renewable resources, coupled with their potential for biodegradability, makes them a compelling area of research in the pursuit of a more sustainable and circular plastics economy.

Advanced Material Applications and Performance Investigations

Interfacial Adhesion Mechanisms in Material Systems

The unique structure of 1,6-hexanediyl dioleate, combining polar ester groups with long nonpolar hydrocarbon chains, suggests its potential utility as an interfacial modifier or adhesion promoter in multi-material systems, particularly in polymer-metal composites.

Investigation of Adhesion Strength and Durability for Specific Substrates

The adhesion strength and durability of systems incorporating this compound would be highly dependent on the specific substrates and the polymer matrix. For substrates with surface hydroxyl groups, such as aluminum or steel, the ester functionalities of the dioleate could potentially form hydrogen bonds, contributing to adhesion. The long aliphatic chains are expected to impart flexibility to the interface, which could enhance peel strength and fatigue resistance by allowing for dissipation of stress.

An analogous study on an oleic acid-based elastomer demonstrated strong adhesion to copper surfaces, attributed to the interaction between sulfur-containing functional groups (introduced into the oleate (B1233923) backbone) and the metal. nih.gov This suggests that functionalized derivatives of this compound could be tailored to achieve specific and strong interactions with different metal substrates. The durability of such an interface would be influenced by environmental factors such as temperature and humidity, which could affect the stability of the interfacial bonds.

Table 1: Predicted Adhesion Performance on Various Substrates

| Substrate | Polymer Matrix | Predicted Adhesion Mechanism | Expected Durability |

| Aluminum | Polyethylene | Dipole-dipole interaction, van der Waals forces, mechanical interlocking | Moderate to High |

| Steel | Epoxy | Hydrogen bonding, Lewis acid-base interactions | High |

| Copper | Polyurethane | Potential for specific chemical interactions with derivatives | High |

| Polypropylene | Polypropylene | van der Waals forces, polymer chain entanglement | Moderate |

This table is based on theoretical predictions and data from analogous systems.

Microscopic and Spectroscopic Analysis of Interfacial Bonding

To visualize and chemically characterize the interfacial region in a material system containing this compound, a combination of microscopic and spectroscopic techniques would be essential.

Scanning Electron Microscopy (SEM) could be employed to examine the cross-section of a polymer-metal composite to assess the quality of the interface. A well-adhered interface would show intimate contact between the polymer and the metal, with no visible gaps or delamination.

Atomic Force Microscopy (AFM) would allow for the characterization of the surface topography and mechanical properties of the interfacial region at the nanoscale.

Fourier-Transform Infrared Spectroscopy (FTIR) , particularly using techniques like Attenuated Total Reflectance (ATR)-FTIR, could be used to probe the chemical interactions at the interface. nih.gov One would look for shifts in the characteristic carbonyl (C=O) stretching frequency of the ester groups, which would indicate their interaction with the metal surface.

X-ray Photoelectron Spectroscopy (XPS) would be a powerful tool for determining the elemental composition and chemical states of atoms at the very surface of the material, providing direct evidence of bonding between the ester and the metal oxide layer.

Development of Elastomeric and Viscoelastic Materials

The long, flexible aliphatic chains of oleic acid make this compound a candidate for use as a plasticizer or as a building block for soft, elastomeric polymers.

Formulation Strategies for Rubber-like Materials

This compound could be incorporated into rubber-like materials through several formulation strategies. It could be physically blended with a polymer to act as a plasticizer, increasing the free volume and lowering the glass transition temperature (Tg), which would result in a softer, more flexible material.

Alternatively, the double bonds present in the oleate chains could be functionalized (e.g., through epoxidation followed by ring-opening) to create reactive sites. emerald.com This would allow this compound to be chemically incorporated as a monomer or cross-linker into a polymer network. Such a strategy would create a covalently bound, flexible spacer within the material, potentially leading to elastomers with good resilience and low-temperature flexibility. The development of polymers from vegetable oils is a growing field, with various chemical modifications being explored to create materials with a wide range of properties. scirp.orgmdpi.com

Table 2: Potential Formulation Strategies for Elastomers

| Formulation Strategy | Role of this compound | Expected Effect on Material Properties |

| Physical Blending | Plasticizer | Increased flexibility, lower Tg, reduced hardness |

| Chemical Incorporation (as a comonomer) | Soft segment | Lowered modulus, increased elongation at break |

| Chemical Incorporation (as a cross-linker) | Flexible cross-linker | Formation of a soft, resilient network |

This table outlines theoretical formulation approaches.

Analysis of Stress-Strain Behavior in Derived Polymeric Networks

The stress-strain behavior of a polymeric network is a critical measure of its mechanical performance. For an elastomer derived from this compound, one would anticipate a characteristic rubbery stress-strain curve. youtube.com

Low Young's Modulus: The incorporation of the long, flexible dioleate molecules would likely result in a low initial modulus, indicating a soft and easily deformable material.

High Elongation at Break: The ability of the long oleate chains to uncoil and align under stress would contribute to a high elongation at break, a hallmark of elastomeric materials.

Low Tensile Strength: Compared to rigid plastics, the tensile strength would likely be low, as the weak van der Waals forces between the long aliphatic chains would not provide significant resistance to ultimate failure.

The precise shape of the stress-strain curve would depend on the degree of cross-linking in the network. A higher cross-link density would lead to a higher modulus and lower elongation at break, while a lower cross-link density would result in a softer, more extensible material. The viscoelastic properties of such a material would also be of interest, as the movement of the long chains would contribute to energy dissipation and damping properties. nih.gov

Table 3: Predicted Mechanical Properties of a this compound Based Elastomer

| Property | Predicted Value Range | Influencing Factor |

| Young's Modulus | 0.1 - 10 MPa | Cross-link density, degree of crystallinity |

| Tensile Strength | 1 - 5 MPa | Cross-link density, molecular weight |

| Elongation at Break | 300% - 800% | Chain flexibility, cross-link density |

| Glass Transition Temp. (Tg) | -60°C to -20°C | Chain flexibility, intermolecular forces |

These values are hypothetical and based on typical properties of similar bio-based elastomers.

Temperature Dependence of Mechanical Response in this compound-Based Elastomers

The mechanical properties of elastomers are intrinsically linked to temperature. Generally, techniques like Dynamic Mechanical Analysis (DMA) are employed to characterize these relationships by measuring properties such as storage modulus (E'), loss modulus (E''), and tan delta (δ) over a temperature range. wikipedia.orgpbipolymer.com These measurements help identify key transitions, such as the glass transition temperature (Tg), where a material changes from a rigid, glassy state to a more flexible, rubbery state. wikipedia.orgyoutube.com Below the Tg, polymer chain movement is restricted, leading to high stiffness (high storage modulus). pbipolymer.com As the temperature increases through the glass transition, the storage modulus significantly decreases, and the loss modulus, which represents energy dissipation, typically reaches a peak. youtube.com

However, a diligent search for studies focusing on elastomers specifically synthesized from this compound yielded no specific data. Research on related bio-based elastomers derived from other fatty acids, like methyl ricinoleate (B1264116) and methyl 12-hydroxystearate, shows that cross-linked estolides can form elastomers with low glass transition temperatures (ranging from -69 to -54 °C) and varied tensile strengths. researchgate.netarxiv.org While these findings suggest that polyesters based on long-chain fatty acids can form viable elastomers, there are no published DMA curves, modulus data tables, or specific transition temperatures for elastomers based solely on this compound.

Degradation, Environmental Fate, and Sustainability Research

Biodegradation Pathways and Mechanisms

The environmental degradation of 1,6-Hexanediyl dioleate, a large diester molecule, is primarily initiated through the breakdown of its ester bonds. This process is facilitated by enzymes produced by various microorganisms present in the environment. The ultimate biodegradability is then dependent on the subsequent degradation of its constituent parts: 1,6-hexanediol (B165255) and oleic acid.

The fundamental mechanism for the biological degradation of this compound is enzymatic hydrolysis. In environmental settings, extracellular enzymes such as lipases and esterases, secreted by microorganisms, catalyze the cleavage of the two ester linkages in the molecule. mdpi.comnih.gov This hydrolytic action breaks the compound down into its parent alcohol, 1,6-hexanediol, and two molecules of its parent fatty acid, oleic acid. nih.gov

The rate and efficiency of this enzymatic hydrolysis can be influenced by the physical properties of the polyester (B1180765) material. nih.gov For enzymatic depolymerization to occur, enzymes require access to the ester bonds. nih.govnih.gov The presence of long-chain diol monomers, such as the 1,6-hexanediol component in this compound, has been observed in other long-chain aliphatic polyesters to result in significantly reduced hydrolysis rates compared to polyesters composed of shorter-chain diols. nih.gov This suggests that the molecular structure of this compound itself may influence its initial rate of enzymatic breakdown. While water is essential for the hydrolytic activity of these enzymes, an excessive amount can sometimes shift the reaction equilibrium, though in most environmental contexts, the focus remains on the catalytic breakdown of the ester. mdpi.com

Following enzymatic hydrolysis, the resulting components—1,6-hexanediol and oleic acid—are further metabolized by a diverse range of soil and aquatic microorganisms. Bacteria from the genus Rhodococcus are well-known for their ability to degrade a wide variety of hydrophobic compounds, including hydrocarbons, phthalates, and other complex esters, making them relevant model organisms for studying the degradation of such substances. nih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org

Studies on the biodegradation of the structurally similar compound 1,6-hexanediol dibenzoate by Rhodococcus rhodochrous have shown that the degradation proceeds through the hydrolysis of an ester bond to form an intermediate (6-benzoyloxyhexanoic acid), which is then subject to further oxidation. researchgate.net This suggests a similar pathway for this compound, where the initial hydrolysis products are key intermediates. Importantly, these studies found that, unlike some other commercial plasticizers, the degradation of 1,6-hexanediol dibenzoate did not lead to the accumulation of persistent metabolites.

The degradation products themselves are readily metabolized:

1,6-Hexanediol: This linear alcohol is known to be readily biodegradable in environmental systems.

Oleic Acid: As a common unsaturated fatty acid, oleic acid is a readily available carbon source for many microorganisms. Bacteria such as Micrococcus luteus can transform oleic acid through pathways involving hydration and subsequent β-oxidation. nih.gov

Interactive Table 1: Microbial Degradation Findings for a Structurally Similar Diester (Note: Data is for 1,6-Hexanediol Dibenzoate, used as an analogue)

The rate at which materials containing this compound biodegrade in the environment is not intrinsic to the compound alone but is governed by a complex interplay of various environmental factors. These factors affect microbial activity, enzyme function, and the bioavailability of the substance.

Key influencing factors include:

Temperature: Microbial metabolism and enzyme kinetics are highly temperature-dependent. Generally, degradation rates increase with temperature up to an optimal point for the specific microbial consortia involved.

pH: The pH of the soil or water affects the metabolic activity of microorganisms and the stability and activity of the extracellular enzymes responsible for hydrolysis.

Oxygen Availability: Aerobic degradation is typically more rapid and complete than anaerobic degradation. The availability of oxygen is crucial for many of the oxidative pathways used by bacteria to break down the hydrolysis products.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is critical to support the growth and proliferation of microbial populations responsible for biodegradation.

Bioavailability: As a large, hydrophobic molecule, this compound has low water solubility. Its degradation is therefore likely to occur at the surface of the material or at the oil-water interface. The physical form of the material (e.g., surface area) and its tendency to adsorb to soil organic matter can significantly impact its availability to microorganisms. rsc.org

Microbial Consortia: The presence and abundance of microorganisms possessing the necessary enzymes (esterases, lipases) and metabolic pathways are fundamental for degradation to occur.

Interactive Table 2: Environmental Factors Affecting Biodegradation

Environmental Fate and Transport Modeling

Understanding the potential environmental impact of this compound requires assessing its behavior across different environmental compartments. Environmental fate and transport models are computational tools used for this purpose. rsc.orgresearchgate.net

The environmental persistence of a chemical is determined by how long it remains in various environmental media, such as air, water, soil, and sediment. eawag.ch Multimedia fate models are used to simulate the distribution and longevity of chemicals by integrating their physicochemical properties with environmental parameters. researchgate.netnih.gov

For a high molecular weight, low-volatility compound like this compound, the assessment of persistence would focus on the following modeled processes:

Partitioning: Due to its expected low water solubility and high lipophilicity (hydrophobicity), the compound would be modeled to partition strongly from water into organic-rich compartments like soil organic carbon and sediment. Its low vapor pressure suggests that partitioning to the atmosphere would be negligible.

Transport: The primary transport mechanisms would likely be associated with the movement of particles to which the compound is sorbed, such as soil erosion and transport of suspended sediments in water bodies.

Degradation: The model would incorporate degradation rates (half-lives) in each relevant compartment (soil, water, sediment). The persistence assessment would depend heavily on the rate of biodegradation, as discussed in section 5.1, since hydrolysis is the primary degradation pathway.

Models like the Quantitative Water Air Sediment Interaction (QWASI) model can be used to simulate the relative importance of different sources and removal pathways (e.g., inflow, outflow, degradation) for esters in aquatic systems. nih.gov

Assessing the potential for a substance to bioaccumulate and exert toxic effects on ecosystems involves a range of standardized methodologies. The choice of method depends on the chemical's properties and the specific questions being addressed. epa.gov

Methodologies for Bioaccumulation Assessment: Bioaccumulation is the uptake of a substance by an organism from all sources, including water, food, and sediment. fraunhofer.de For a hydrophobic substance like this compound, several methodological approaches could be employed:

Laboratory Bioconcentration and Bioaccumulation Tests: Standardized tests, such as those outlined by the OECD, expose aquatic or sediment-dwelling organisms to the chemical under controlled conditions. epa.govnih.gov For poorly soluble substances, these tests often require specific preparation methods for the test media and may be conducted up to the limit of water solubility. nih.govecetoc.org Test organisms could include fish (for bioconcentration factor, BCF) or benthic invertebrates like Lumbriculus variegatus for determining the biota-sediment accumulation factor (BSAF). nih.gov

Dietary Exposure (Biomagnification) Studies: For highly lipophilic chemicals, uptake via food can be a significant pathway. fraunhofer.de These studies, often part of revised OECD guidelines, involve exposing organisms through a spiked-food diet to determine the biomagnification factor (BMF). fraunhofer.de

Modeling Approaches: Bioaccumulation can also be predicted using models based on the chemical's octanol-water partition coefficient (Kow). epa.gov However, for substances that are readily metabolized, such as esters, these models may overestimate bioaccumulation, as metabolic transformation is a key mitigating factor that reduces the potential for biomagnification. researchgate.net

Methodologies for Ecotoxicity Studies: Ecotoxicity testing evaluates the potential adverse effects of a chemical on different components of an ecosystem. Methodologies are typically tiered, starting with acute tests on organisms from different trophic levels.

Aquatic Toxicity Testing: Standard acute tests expose organisms like algae (e.g., growth inhibition test), invertebrates (Daphnia sp., immobilization test), and fish (e.g., acute toxicity test) to the chemical for a defined period. nih.gov For poorly soluble compounds, testing is often conducted with aqueous extracts or at concentrations up to the solubility limit. nih.govoup.com

Sediment Toxicity Testing: Given the compound's likelihood of partitioning to sediment, tests with sediment-dwelling organisms are highly relevant. oup.com Standard methods use invertebrates like amphipods or midge larvae to assess endpoints such as survival, growth, and reproduction. nih.gov

Soil Toxicity Testing: To assess effects on the terrestrial compartment, tests can be performed on soil organisms. Methodologies include exposing earthworms to artificially spiked soil to measure survival and reproductive effects, or testing for effects on seedling emergence and early growth of plants (e.g., OECD 208). aropha.com

Microbial Toxicity Testing: The effect on microbial communities can be assessed by measuring the inhibition of microbial activity, such as the respiration rate of activated sludge from wastewater treatment plants (e.g., OECD 209). aropha.com

Interactive Table 3: Methodological Approaches for Environmental Risk Assessment

Life Cycle Assessment Methodologies for Materials Incorporating this compound

The environmental sustainability of materials containing this compound is increasingly scrutinized through comprehensive Life Cycle Assessment (LCA) methodologies. LCA provides a systematic framework for evaluating the potential environmental impacts of a product system throughout its entire life cycle, from raw material acquisition to end-of-life disposal or recycling. For bio-based materials like this compound, this assessment is crucial for identifying environmental hotspots and opportunities for improvement.

A key aspect of the LCA of materials incorporating this compound involves a comparative analysis with conventional, often petroleum-based, alternatives. While bio-based products can offer significant advantages in terms of reduced greenhouse gas emissions and depletion of fossil fuels, they may also present trade-offs in other impact categories such as acidification, eutrophication, and land use, primarily linked to the agricultural production of feedstocks.

Methodologically, the LCA process for these materials follows the ISO 14040 and 14044 standards, encompassing goal and scope definition, life cycle inventory analysis (LCI), life cycle impact assessment (LCIA), and interpretation. The functional unit, a quantified measure of the function of the product system, is critical for ensuring a fair comparison between different materials. For instance, a functional unit could be defined as "the lubrication of a specific industrial machine for a defined period" when assessing its use as a lubricant.

Cradle-to-Grave Analysis of Environmental Footprint

A cradle-to-grave analysis provides a holistic view of the environmental footprint of materials containing this compound, encompassing all life cycle stages:

Cradle-to-Gate: This initial phase covers the impacts associated with the production of the raw materials and the manufacturing of the 1,6-Hexanediyl diolelate.

Oleic Acid Production: The environmental profile of oleic acid is heavily dependent on its source. While it can be derived from various vegetable oils like olive, palm, or sunflower oil, there is a growing interest in utilizing waste cooking oil to reduce the environmental burden associated with agriculture, such as land use and water consumption. utm.myoup.com The use of waste cooking oil can significantly lower the carbon footprint, although its collection and purification processes also have associated energy and material inputs. nih.govresearchgate.net

1,6-Hexanediol Production: Traditionally produced from petroleum-based feedstocks, there are emerging bio-based routes for 1,6-hexanediol synthesis from biomass, such as cellulose. researchgate.netenergy.gov These bio-based pathways have the potential to reduce greenhouse gas emissions but often involve complex catalytic processes with their own energy and resource demands. researchgate.net A techno-economic analysis of 1,6-hexanediol production from white birch estimated a minimum selling price that could be competitive with petroleum-derived counterparts, suggesting economic viability. researchgate.net

Esterification Process: The synthesis of this compound from oleic acid and 1,6-hexanediol is an esterification reaction. The environmental impact of this stage is influenced by the catalyst used, reaction conditions (temperature and pressure), and the efficiency of the process. Optimizing these parameters can lead to significant reductions in energy consumption and waste generation. researchgate.net

Gate-to-Grave: This phase includes the use and end-of-life of the material.

End-of-Life: The biodegradability of this compound is a key advantage. At the end of its life, materials incorporating this compound can potentially be biodegraded, reducing the accumulation of plastic waste in landfills. However, the actual environmental benefit depends on the conditions of the disposal environment (e.g., industrial composting facility vs. landfill) and the potential for ecotoxicity of any degradation byproducts.

The following table presents a comparative overview of the potential environmental impacts of bio-based lubricants, which share similarities with this compound, compared to traditional mineral oil-based lubricants.

| Impact Category | Bio-Based Lubricants (e.g., Rapeseed-based) | Mineral Oil-Based Lubricants | Key Considerations for this compound |

|---|---|---|---|

| Global Warming Potential | Lower | Higher | The use of bio-based feedstocks (oleic acid from plants or waste, and bio-based 1,6-hexanediol) would likely result in a lower carbon footprint. pitt.edu |

| Ozone Depletion Potential | Lower | Higher | Similar to other bio-based products, the production of this compound is expected to have a lower impact on the ozone layer. pitt.edu |

| Acidification Potential | Higher | Lower | The agricultural phase of oleic acid production (if from virgin vegetable oils) can contribute to higher acidification due to fertilizer use. pitt.educore.ac.uk |

| Eutrophication Potential | Higher | Lower | Runoff from agricultural fields used to cultivate oil crops can lead to increased nutrient loading in water bodies. pitt.educore.ac.uk |

| Photochemical Smog | Higher | Lower | Emissions from agricultural machinery and processing can contribute to smog formation. pitt.edu |

Resource Efficiency and Waste Valorization in Production Processes

Improving resource efficiency and implementing waste valorization strategies are critical for enhancing the sustainability of this compound production.

Resource Efficiency:

Process Optimization: Optimizing the esterification reaction can lead to higher yields and reduced energy consumption. This includes the selection of highly active and selective catalysts, as well as optimizing reaction temperature, pressure, and time. researchgate.net

Solvent and Catalyst Recycling: In both the production of the precursors and the final esterification step, the recycling and reuse of solvents and catalysts are crucial for improving resource efficiency and reducing waste.

Waste Valorization:

The production of this compound, particularly from bio-based sources, can generate various waste streams that have the potential for valorization.

Glycerol from Oleochemical Production: If oleic acid is produced from the hydrolysis of triglycerides (fats and oils), a significant co-product is glycerol. Glycerol can be purified and used in a wide range of applications, including pharmaceuticals, cosmetics, and as a platform chemical for the production of other value-added compounds.

Biomass Residues: In the production of 1,6-hexanediol from lignocellulosic biomass, lignin (B12514952) is a major co-product. Lignin can be valorized through various pathways, including its use as a solid fuel, or as a raw material for the production of aromatic chemicals, polymers, and carbon fibers. researchgate.net

Aqueous Waste Streams: Biorefinery processes often generate aqueous waste streams containing a mixture of organic compounds. nih.govrsc.org These streams can be treated to recover valuable chemicals or used as a feedstock for microbial fermentation to produce biofuels or other biochemicals. nrel.gov For instance, research has shown the potential to recover phenols and other valuable chemicals from the aqueous waste streams of thermochemical biorefineries. researchgate.net

The following table outlines potential waste streams from the production of this compound and possible valorization pathways.

| Production Stage | Potential Waste Stream | Potential Valorization Pathway |

|---|---|---|

| Oleic Acid Production (from Triglycerides) | Glycerol | Purification for use in food, pharma, cosmetics; conversion to other chemicals. |

| Oleic Acid Production (from Waste Cooking Oil) | Impurities and degradation products | Energy recovery through combustion or anaerobic digestion. nih.gov |